1-(2-Methoxyethyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea
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Overview
Description
The compound “1-(2-Methoxyethyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea” is a complex organic molecule. It contains a benzo[d]thiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a urea group, which is an organic compound made up of a carbonyl group (a carbon atom double-bonded to an oxygen atom) flanked by two amine groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzo[d]thiazole ring and the urea group would likely contribute significantly to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions take place. The benzo[d]thiazole ring and the urea group could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Scientific Research Applications
Oncology
Antiproliferative Activity: This compound has been studied for its potential as an antiproliferative agent. A Pd(II) complex derived from a similar methanethiol-bridged ligand exhibited significant inhibitory activity against various carcinoma cell lines, including MCF7 and A549 . The complex showed a promising IC50 value, indicating its potential to inhibit tumor growth.
Pharmacology
Drug Development: The same Pd(II) complex has shown potential in drug development due to its antiangiogenic effects and promotion of apoptosis . Its ability to bind to DNA and induce apoptosis makes it a candidate for further investigation as an anticancer drug.
Material Science
Energy Harvesting: A derivative of the compound, specifically a methoxy substituted HBT derivative, has been explored for its energy harvesting capabilities . It demonstrated the coupling of excited state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE), which are valuable properties for developing new materials for energy capture and storage.
Environmental Science
Pollutant Detection: The methoxy substituted HBT derivative also serves as an efficient probe for the selective detection of sulfide in aqueous solutions . This application is crucial for environmental monitoring and the detection of pollutants.
Biochemistry
Protein Interaction Studies: The compound’s interaction with proteins, such as its cleavage activity on pBR322 DNA, suggests its utility in studying protein-DNA interactions . This can be particularly useful in understanding the mechanisms of gene regulation and the effects of various substances on DNA integrity.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-methoxyethyl)-3-(2-methylsulfanyl-1,3-benzothiazol-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-17-6-5-13-11(16)14-8-3-4-9-10(7-8)19-12(15-9)18-2/h3-4,7H,5-6H2,1-2H3,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPDTMVUQHVFLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC2=C(C=C1)N=C(S2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea |
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